molecular formula C20H16Cl2N6O2 B3400695 1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea CAS No. 1040666-13-4

1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

Cat. No.: B3400695
CAS No.: 1040666-13-4
M. Wt: 443.3 g/mol
InChI Key: CIIGQADVZSNKJX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a urea-based heterocyclic compound featuring a triazolopyridazine core linked to a 4-chlorophenyl group and a 2-chlorophenyl-substituted ethyl ether moiety. Urea derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases and G-protein-coupled receptors (GPCRs). The dual chloro substituents in this compound likely enhance lipophilicity, influencing membrane permeability and binding affinity to hydrophobic pockets .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O2/c21-13-5-7-14(8-6-13)24-20(29)23-11-12-30-18-10-9-17-25-26-19(28(17)27-18)15-3-1-2-4-16(15)22/h1-10H,11-12H2,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIGQADVZSNKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other urea derivatives but differs in core heterocycles and substituents. Key analogs include:

Compound Name Core Structure Substituents Key Functional Groups Reference
1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea 1,3,5-Triazine 4-Chlorophenyl; 4,6-dimorpholin-4-yl Morpholine (polar), triazine (electron-deficient)
1-(2-{[3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(3,4,5-trimethoxyphenyl)urea Triazolopyridazine 2,5-Dimethoxyphenyl; 3,4,5-trimethoxyphenyl Methoxy (electron-donating)
1-(4-Ethylphenyl)-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea Triazolopyridazine 4-Ethylphenyl; 3-methoxyphenyl Ethyl (lipophilic), methoxy
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenyl)phenyl)urea Simple urea 4-Chloro-3-(trifluoromethyl)phenyl; 4-cyanophenyl Trifluoromethyl, cyano (electron-withdrawing)

Key Observations :

  • The target compound’s triazolopyridazine core distinguishes it from morpholino-triazine derivatives (e.g., ), which exhibit higher polarity due to morpholine substituents.
  • Triazolopyridazine analogs with ethyl or methoxy groups (e.g., ) may exhibit altered metabolic stability due to steric or electronic effects.
Physicochemical Properties
Property Target Compound Triazine Analog Methoxy-Substituted Analog Trifluoromethyl/Cyano Analog
Molecular Weight ~480 g/mol (estimated) ~550 g/mol ~580 g/mol ~440 g/mol
logP (Estimated) ~4.5 (highly lipophilic) ~3.0 (polar morpholino groups) ~2.8 (methoxy reduces lipophilicity) ~3.8 (balance of CF₃ and cyano)
Aqueous Solubility Low Moderate Moderate to high Low

Notes:

  • The target compound’s chloro groups contribute to higher logP, favoring membrane permeability but complicating formulation.
  • Morpholino-triazine analogs () exhibit improved solubility due to morpholine’s polarity, whereas trifluoromethyl/cyano analogs () balance lipophilicity and electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

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